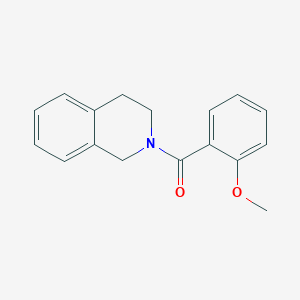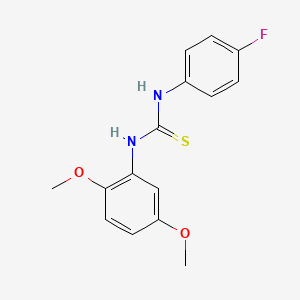
2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline often involves intricate rearrangements and reactions. For instance, methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines undergo rearrangement when heated in formic acid, leading to the formation of 5-phenyl-2,3-dihydro-1H-3-benzazepines, which upon further heating reduce to 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines (McMahon, Thornber, & Ruchirawat, 1982). This illustrates the dynamic nature of reactions involving tetrahydroisoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of 2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives can be complex. The crystal structure of related compounds, such as 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one, has been determined, showing the detailed molecular arrangement and bonding patterns. These structural insights are crucial for understanding the chemical behavior and potential interactions of these compounds (Gudasi et al., 2006).
Chemical Reactions and Properties
Tetrahydroisoquinolines, including compounds like 2-(2-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, participate in a variety of chemical reactions. For example, they can undergo spiro heterocyclization reactions, which are significant for synthesizing complex organic structures with potential biological activity (Bannikova et al., 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-16-9-5-4-8-15(16)17(19)18-11-10-13-6-2-3-7-14(13)12-18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQHWRWNPLJENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(2-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzothiazol-2-ylmethyl)-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5620217.png)
![8-[(3-chloro-2-buten-1-yl)thio]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5620219.png)
![1-benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepan-6-ol](/img/structure/B5620229.png)
![2,2,2-trifluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5620231.png)

![[(3R*,4R*)-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5620236.png)
![2-(trans-4-hydroxycyclohexyl)-9-[4-(methylamino)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620241.png)
![1-methyl-8-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5620244.png)
![5-nitro-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5620249.png)
![7-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5620264.png)
![N,N,4-trimethyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-2-amine](/img/structure/B5620280.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B5620283.png)
![6-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5620297.png)
